molecular formula C14H19NO B1471360 1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol CAS No. 1783755-96-3

1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1471360
M. Wt: 217.31 g/mol
InChI Key: HLWZPUWGRVYARY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The tetrahydroquinoline portion of the molecule is a bicyclic structure with a nitrogen atom in one of the rings. The cyclobutanol portion is a four-membered ring with a hydroxyl (OH) group attached. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

As an organic compound containing a nitrogen atom and a hydroxyl group, “1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol” could potentially undergo a variety of chemical reactions. The hydroxyl group could be involved in reactions such as esterification or substitution, while the nitrogen atom could potentially participate in reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol” would depend on its specific structure and stereochemistry. As an organic compound, it would likely be insoluble in water and soluble in organic solvents .

Scientific Research Applications

Chemical Structure and Properties

The compound 1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol belongs to a class of organic compounds featuring a cyclobutane ring and a tetrahydroquinoline moiety. Oxime derivatives, including those with cyclobutane and tetrahydroquinoline structures, often exhibit unique chemical properties due to their distinct ring structures and functional groups. The cyclobutane ring, known for its puckering and conformational features, and the tetrahydroquinoline, a key element in numerous natural products and pharmaceuticals, contribute to the chemical behavior of these compounds (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Applications in Cycloaddition Reactions

This chemical framework is involved in various cycloaddition reactions, a pivotal method in organic synthesis for constructing complex molecular architectures. Specifically, the compound is associated with different in situ generation methods of Serebryakov–Jorgensen dienamines, which are instrumental in [2+2]- and [3+2]-cycloadditions, leading to the creation of structurally complex molecules. These molecules include cyclobutanes, tetrahydroquinolines, and other cycloadducts with significant biological and medicinal relevance, demonstrating complete regio-, diastereo-, and enantio-selectivity (Anebouselvy & Ramachary, 2018).

Potential in Antimicrobial Applications

Compounds with a cyclobutane ring and tetrahydroquinoline structure have shown potential in antimicrobial applications. Schiff base ligands containing these structures have been synthesized and tested against various microorganisms. Some complexes formed from these ligands exhibited significant antimicrobial activities, suggesting the potential utility of these compounds in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Involvement in Transfer Hydrogenation Processes

The tetrahydroquinoline moiety, a component of the compound , is a crucial structural element in many natural products and finds broad application in pharmaceutical and agrochemical syntheses. This moiety is involved in pH-regulated asymmetric transfer hydrogenation processes in water, highlighting its importance in producing optically pure compounds required in various bioactive substances and drugs (Wang, Li, Wu, Pettman, & Xiao, 2009).

Photo-induced Reactions for Medicinal Agent Synthesis

The tetrahydroquinoline structure is also significant in synthesizing potential pharmaceutical agents through photo-induced reactions. These reactions involve acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines, highlighting the compound's role in creating novel medicinal agents with controlled diastereoselectivity and contiguous stereogenic centers (Itoh et al., 2020).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(8-4-9-14)11-15-10-3-6-12-5-1-2-7-13(12)15/h1-2,5,7,16H,3-4,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWZPUWGRVYARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3(CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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